5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
Overview
Description
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrClFNO2. It is a solid at room temperature and typically appears as white to light yellow crystals . This compound is a nitroaromatic compound, which means it contains a nitro group (-NO2) attached to an aromatic ring. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene can be achieved through multi-step organic synthesis routes. One common method involves the functionalization of nitrobenzene derivatives. The process typically includes halogenation reactions to introduce bromine, chlorine, and fluorine atoms into the aromatic ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Scientific Research Applications
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards electrophilic attack. This results in the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final products .
Comparison with Similar Compounds
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
2-Chloro-3-fluoro-5-bromonitrobenzene: This is an isomer of this compound, with the same substituents but in different positions on the aromatic ring.
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEWAZPHMNCPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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